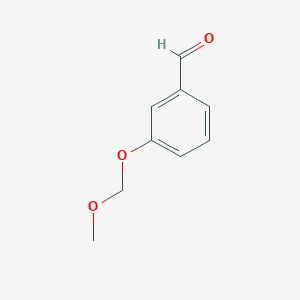

3-(Methoxymethoxy)benzaldehyde

Descripción general

Descripción

3-(Methoxymethoxy)benzaldehyde is a chemical compound with the molecular formula C9H10O3 . It is a liquid at room temperature and has a molecular weight of 166.18 .

Synthesis Analysis

This compound has been synthesized in a high yielding, asymmetric synthesis . The synthesis process involves the use of metal catalysts and various classes of supports including metal–organic frameworks, zeolites, carbon materials, and silicas .

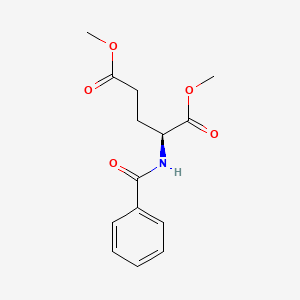

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with an aldehyde group (-CHO) and a methoxymethoxy group (-OCH2OCH3) attached to it .

Chemical Reactions Analysis

This compound has been used as a reagent in the synthesis of novel millepachine derivatives as potent antiproliferative agents . It has also been used in the synthesis of pyranochalcone derivatives as potent anti-inflammatory agents .

Physical And Chemical Properties Analysis

This compound is a colorless to light yellow clear liquid . It has a specific gravity of 1.14 and a refractive index of 1.53 . It is air-sensitive and should be stored under inert gas .

Aplicaciones Científicas De Investigación

Green Chemistry in Education

3-(Methoxymethoxy)benzaldehyde has been utilized in undergraduate organic chemistry classes to demonstrate green chemistry principles. Specifically, it was part of a project using ionic liquid as both solvent and catalyst for organic reactions, like the Knoevenagel condensation. This approach provided students with experience in innovative ideas in chemical research and green chemistry (Verdía, Santamarta, & Tojo, 2017).

Enzyme Catalysis

In enzyme catalysis research, this compound played a role in studies involving benzaldehyde lyase, which catalyzes the formation and cleavage of benzoin derivatives. This research contributed to developing reactor concepts for preparative synthesis, highlighting the importance of this compound in biochemical processes (Kühl et al., 2007).

Molecular Structure and Vibrational Spectral Studies

Comparative analysis of molecular structures and vibrational spectral studies of this compound derivatives has been conducted to understand their properties better. This research helps in the development of materials for manufacturing dyes, perfumes, flavorings, and various acids (Yadav, Sharma, & Kumar, 2018).

Nonlinear Optical Crystal Research

This compound has been studied for its properties as a nonlinear optical crystal. Research on this compound has included characterizing its optical transmission, mechanical hardness, and laser damage, contributing significantly to the field of optical materials science (Venkataramanan, Uchil, & Bhat, 1994).

Safety and Hazards

3-(Methoxymethoxy)benzaldehyde may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It should be handled with care, avoiding contact with skin, eyes, and clothing, and avoiding ingestion and inhalation .

Relevant Papers

Relevant papers on this compound include studies on its synthesis , its use in the synthesis of novel compounds , and its physical and chemical properties .

Mecanismo De Acción

Target of Action

It is known that similar compounds often interact with various enzymes and proteins within the cell .

Mode of Action

It is known that aldehydes can react with hydroxylamine to form oximes or hydrazine to form hydrazones . This suggests that 3-(Methoxymethoxy)benzaldehyde may interact with its targets in a similar manner.

Biochemical Pathways

It is known that similar compounds can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .

Pharmacokinetics

The physical properties of the compound, such as its molecular weight (16618 g/mol) and its form (liquid) suggest that it may be well-absorbed and distributed within the body .

Result of Action

It is known that similar compounds can have various effects at the molecular and cellular level, including altering enzyme activity, influencing gene expression, and affecting cell signaling pathways .

Propiedades

IUPAC Name |

3-(methoxymethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-11-7-12-9-4-2-3-8(5-9)6-10/h2-6H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAFJNSQISURLCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=CC=CC(=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80483534 | |

| Record name | 3-(Methoxymethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80483534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13709-05-2 | |

| Record name | 3-(Methoxymethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80483534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.